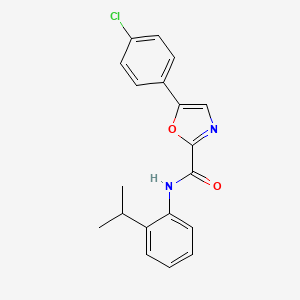
tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds involves multiple steps, including acylation, nucleophilic substitution, and reduction. An optimized method for a similar compound achieved a total yield of 81% over three steps (Zhao et al., 2017). Additionally, the synthesis of tert-butyldimethylsilyl carbamates from common amino protecting groups has been reported, showcasing the versatility of carbamate derivatives in synthetic chemistry (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
Molecular structure analysis of carbamate compounds and their intermediates is crucial for understanding their chemical properties and reactivity. Studies have employed various spectroscopic techniques, such as MS and 1HNMR, to confirm the structures of synthesized compounds (Zhao et al., 2017).
Chemical Reactions and Properties
Carbamate compounds participate in a variety of chemical reactions, including the chemoselective transformation of amino protecting groups, demonstrating the functional versatility of carbamates in organic synthesis (Sakaitani & Ohfune, 1990). Enantioselective syntheses involving carbamates also highlight their importance in the production of biologically active molecules with specific stereochemistry (Campbell et al., 2009).
Physical Properties Analysis
The physical properties of carbamate compounds, such as solubility and glass transition temperatures, are influenced by their molecular structure. For example, polyimides containing di-tert-butyl side groups exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, demonstrating the impact of structural features on material properties (Chern et al., 2009).
Chemical Properties Analysis
The chemical properties of tert-butyl carbamate derivatives are characterized by their reactions and the formation of various functional groups. For instance, cyclohexa-1,4-dienes with a tert-butyl group can serve as isobutane equivalents in transfer hydro-tert-butylation of alkenes, showcasing the chemical reactivity and potential applications of these compounds in synthesis (Keess & Oestreich, 2017).
Scientific Research Applications
Crystallography
- Research into the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, has revealed isomorphous structures featuring simultaneous hydrogen and halogen bonds involving the same carbonyl group. This study contributes to the understanding of molecular interactions in solid states (Baillargeon et al., 2017).
Organic Synthesis
- The compound serves as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its significance in the synthesis of nucleotide analogues (Ober et al., 2004).
- A photoredox-catalyzed amination process utilizing tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor showcases a novel pathway for constructing 3-aminochromones, underlining the compound's role in innovative synthetic methodologies (Wang et al., 2022).
Pharmacology
- A study on the synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate as key intermediates for factor Xa inhibitors highlights the compound's pharmaceutical relevance and its potential in drug development (Wang et al., 2017).
Materials Science
- The introduction of tert-butyl side groups in the synthesis of new polyimides has been shown to significantly affect the materials' properties, such as lowering the dielectric constant and improving solubility, demonstrating the compound's utility in materials science applications (Chern & Tsai, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-[4-[(4-chloropyrimidin-2-yl)amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-6-4-10(5-7-11)18-13-17-9-8-12(16)20-13/h8-11H,4-7H2,1-3H3,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSMFMYEPUGBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

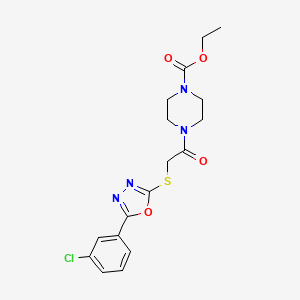
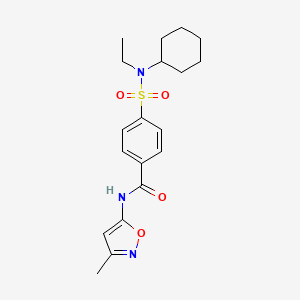
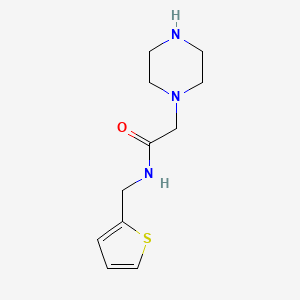
![8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2482377.png)
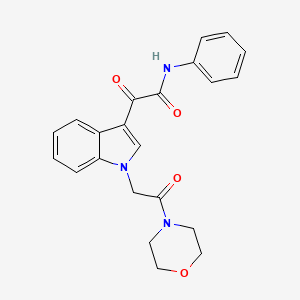
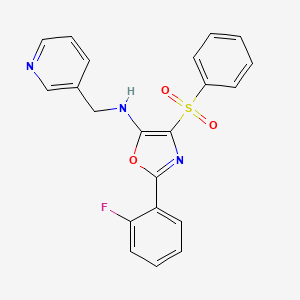
![8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2482382.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2482385.png)
![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)
![(S)-2-Methyl-3-[(tetrahydro-2H-pyran)-2-yl]propan-1-ol](/img/structure/B2482388.png)
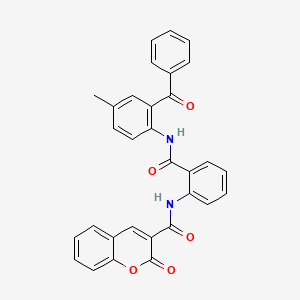
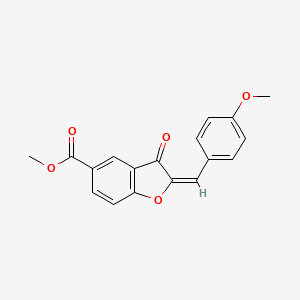
![1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2482394.png)
